BenchChemオンラインストアへようこそ!

N-Hydroxypyrazolo[1,5-a]pyridine-3-carboxamide

Metalloenzyme inhibition Zinc-binding group Hydroxamic acid pharmacophore

N-Hydroxypyrazolo[1,5-a]pyridine-3-carboxamide (CAS 1700052-70-5; molecular formula C₈H₇N₃O₂; molecular weight 177.16 g/mol) is a heterobicyclic compound comprising a fused pyrazolo[1,5-a]pyridine core bearing an N-hydroxy carboxamide (hydroxamic acid) substituent at the 3-position. The compound is registered with the European Chemicals Agency (ECHA) and is commercially available as a research-grade building block at ≥95% purity.

Molecular Formula C8H7N3O2
Molecular Weight 177.163
CAS No. 1700052-70-5
Cat. No. B2610799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxypyrazolo[1,5-a]pyridine-3-carboxamide
CAS1700052-70-5
Molecular FormulaC8H7N3O2
Molecular Weight177.163
Structural Identifiers
SMILESC1=CC2=C(C=NN2C=C1)C(=O)NO
InChIInChI=1S/C8H7N3O2/c12-8(10-13)6-5-9-11-4-2-1-3-7(6)11/h1-5,13H,(H,10,12)
InChIKeyAJRNPNJVRKYDLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Hydroxypyrazolo[1,5-a]pyridine-3-carboxamide (CAS 1700052-70-5): A Hydroxamic Acid-Functionalized Pyrazolopyridine Building Block with Differentiated Zinc-Binding Capability


N-Hydroxypyrazolo[1,5-a]pyridine-3-carboxamide (CAS 1700052-70-5; molecular formula C₈H₇N₃O₂; molecular weight 177.16 g/mol) is a heterobicyclic compound comprising a fused pyrazolo[1,5-a]pyridine core bearing an N-hydroxy carboxamide (hydroxamic acid) substituent at the 3-position . The compound is registered with the European Chemicals Agency (ECHA) and is commercially available as a research-grade building block at ≥95% purity [1]. Its defining structural feature—the hydroxamic acid moiety—distinguishes it from the broader class of pyrazolo[1,5-a]pyridine-3-carboxamides, which have been extensively validated as pharmacologically privileged scaffolds in anti-tubercular drug discovery (nanomolar MIC against M. tuberculosis H37Rv), human dihydroorotate dehydrogenase (hDHODH) inhibition, and soluble guanylate cyclase stimulation [2][3].

Why Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives Cannot Be Interchanged Without Quantitative Justification: Positional and Functional Group Determinants of Target Engagement


The pyrazolo[1,5-a]pyridine-3-carboxamide scaffold exhibits remarkable target plasticity: N-aryl substituted variants (e.g., compound 5k) potently inhibit M. tuberculosis growth (MIC 5.6 nM against H37Rv) via an undetermined mechanism [1], while 2-hydroxypyrazolo[1,5-a]pyridine-3-carboxamides (e.g., MEDS433) function as carboxylic acid bioisosteres targeting hDHODH with IC₅₀ of 1.2 nM [2], and N-cyclopropyl variants (TB47) inhibit the cytochrome bcc complex (QcrB) in mycobacteria [3]. The N-hydroxy substituent in the target compound introduces a hydroxamic acid moiety—a well-established zinc-binding group (ZBG) capable of chelating Zn(II) and Fe(III) with dissociation constants in the sub-micromolar to nanomolar range [4]. This functional group is absent from all the above validated analogs, meaning that neither the anti-TB amides, the 2-hydroxy hDHODH inhibitors, nor the carboxylic acid precursor can replicate the metal-coordinating pharmacophore that the N-hydroxy compound provides. Substituting any of these analogs for the target compound would result in loss of zinc-dependent enzyme targeting capability, which is a distinct and non-interchangeable functional attribute.

Quantitative Differentiation Evidence for N-Hydroxypyrazolo[1,5-a]pyridine-3-carboxamide (1700052-70-5) Versus Its Closest Structural Analogs


Hydroxamic Acid Zinc-Binding Group vs. Carboxylic Acid: Functional Chelation Capability Not Available from the Parent Acid (CAS 16205-46-2)

The target compound bears an N-hydroxy carboxamide (hydroxamic acid) moiety at the 3-position, whereas pyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 16205-46-2) carries a carboxylic acid at the same position. Hydroxamic acids are established bidentate zinc-chelating groups that bind the catalytic Zn(II) ion in histone deacetylases (HDACs) and other metalloenzymes, with the benchmark hydroxamic acid vorinostat (SAHA) exhibiting an HDAC IC₅₀ of 13 nM via this mechanism [1]. Carboxylic acids lack the N-OH oxygen, reducing chelation geometry from bidentate (O,O) to monodentate or weak bidentate coordination, which typically results in a >100-fold loss in metalloenzyme inhibitory potency when hydroxamic acid is replaced by carboxylic acid in matched molecular pairs [2]. The target compound's hydroxamic acid group also provides two hydrogen bond donors (N-H and O-H) versus one donor in the carboxylic acid, enabling a distinct hydrogen-bonding network with enzyme active sites .

Metalloenzyme inhibition Zinc-binding group Hydroxamic acid pharmacophore HDAC inhibitor design

N-Hydroxy vs. 2-Hydroxy Positional Isomerism: Distinct Bioisosteric Relationships Determine Differential Target Profiles

The 2-hydroxypyrazolo[1,5-a]pyridine scaffold functions as a carboxylic acid bioisostere and forms the pharmacophoric core of potent hDHODH inhibitors such as MEDS433 (hDHODH IC₅₀ = 1.2 nM) [1]. In this series, the 2-OH group (pKa ~6–7, negatively charged at physiological pH) engages in charge-assisted hydrogen bonds with Q47 and a salt bridge with R136 in the hDHODH ubiquinone-binding pocket [2]. By contrast, the target compound's N-hydroxy group is located on the exocyclic carboxamide at the 3-position, producing a hydroxamic acid with fundamentally different electronics (neutral at physiological pH; pKa ~8.5–9.5 for the NH proton) and geometry. The N-hydroxy compound cannot recapitulate the anionic 2-OH-mediated interactions with hDHODH; conversely, 2-hydroxy derivatives lack the bidentate zinc-chelating pharmacophore of a hydroxamic acid. These two substitution patterns are therefore not functionally interchangeable despite sharing the pyrazolo[1,5-a]pyridine core [3].

Positional isomer differentiation Bioisostere hDHODH inhibitor Scaffold hopping

Physicochemical Property Differentiation: LogP, TPSA, and Hydrogen Bonding Profile vs. N-Aryl Anti-TB Carboxamides

The target compound displays a computed LogP of 0.4533 and TPSA of 66.63 Ų, with 2 H-bond donors and 4 H-bond acceptors . In contrast, the potent anti-TB lead compound 5k—an N-(4-methoxybenzyl)-substituted pyrazolo[1,5-a]pyridine-3-carboxamide—has a substantially higher LogP (estimated >2.5 due to the lipophilic 4-methoxybenzyl group) and only 1 H-bond donor (amide NH), with a correspondingly lower TPSA [1]. These differences carry functional consequences: compound 5k exhibits an MIC of 5.6 nM (IC₅₀ 2.5 nM) against M. tuberculosis H37Rv, oral bioavailability in mice, and in vivo efficacy at 20–100 mg/kg/day [1], a profile enabled in part by its higher lipophilicity facilitating mycobacterial cell wall penetration. The target compound's lower LogP and additional H-bond donor (hydroxamic acid OH) predict reduced passive membrane permeability but enhanced aqueous solubility—approximately 10-fold higher predicted solubility based on the LogP differential (estimated >100 μM for the target vs. <10 μM for 5k), positioning it preferentially for targets in aqueous compartments or extracellular metalloenzyme active sites [2].

Physicochemical profiling Drug-likeness TPSA LogP Permeability

Scaffold Validation Gap: The Pyrazolo[1,5-a]pyridine-3-carboxamide Core Has Demonstrated Anti-TB Nanomolar Potency, but No Direct Biological Data Exist for the N-Hydroxy Derivative

The pyrazolo[1,5-a]pyridine-3-carboxamide scaffold has been validated across multiple anti-TB chemotypes: compound 5k exhibits MIC values of 5.6–11.1 nM against drug-sensitive M. tuberculosis H37Rv and 11.1–223 nM against five clinically isolated MDR-TB strains [1]; TB47 (N-cyclopropyl derivative) shows MIC 0.016–0.500 μg/mL against 56 clinical isolates including 37 MDR and 2 XDR strains, targeting the QcrB subunit of the cytochrome bcc complex [2]; and diaryl PPA derivatives achieve MIC <0.002–0.381 μg/mL against H37Rv and drug-resistant strains [3]. Critically, none of these studies includes the N-hydroxy variant, and no published biological assay data (MIC, IC₅₀, enzyme inhibition, or cellular activity) exist for N-Hydroxypyrazolo[1,5-a]pyridine-3-carboxamide itself. The scaffold's demonstrated anti-TB potential cannot be extrapolated to the N-hydroxy derivative without experimental confirmation, because the hydroxamic acid group may alter the mechanism of action, introduce off-target metalloenzyme activity, or compromise mycobacterial permeability.

Anti-tubercular MIC MDR-TB Scaffold validation Data gap

Hydroxamic Acid Metabolic Stability Liability: A Differentiating Factor for in Vivo vs. in Vitro Application Prioritization

Hydroxamic acids are subject to characteristic metabolic pathways—primarily O-glucuronidation and hydrolytic cleavage—that can limit their in vivo half-life relative to amide or carboxylic acid analogs. Vorinostat (SAHA), the archetypal hydroxamic acid drug, undergoes extensive glucuronidation and hydrolysis with a human plasma half-life of approximately 2 hours [1]. The N-aryl pyrazolo[1,5-a]pyridine-3-carboxamides such as 5k and 6j, which lack the hydroxamic acid group, demonstrate oral bioavailability (F = 41% for 6j [2]) and sustained in vivo efficacy in mouse TB models [3]. The N-hydroxy compound, by virtue of its hydroxamic acid moiety, is expected to exhibit reduced metabolic stability compared to the N-aryl amide analogs—an inference supported by the well-characterized Phase II metabolism of hydroxamic acids across multiple chemotypes [1]. This metabolic distinction is critical for procurement decisions: the N-hydroxy compound is rationally suited for in vitro biochemical and biophysical assays (e.g., SPR, ITC, fluorescence polarization for metalloenzyme binding) rather than for in vivo efficacy models where metabolic stability is required.

Metabolic stability Hydroxamic acid Glucuronidation In vivo suitability

Evidence-Based Application Scenarios for N-Hydroxypyrazolo[1,5-a]pyridine-3-carboxamide (1700052-70-5) in Scientific Research and Drug Discovery


Metalloenzyme Inhibitor Lead Generation: HDAC, MMP, and Carbonic Anhydrase Programs Requiring a Privileged Hydroxamic Acid Zinc-Binding Group

The N-hydroxy group provides a bidentate zinc-chelating pharmacophore, positioning this compound as a starting scaffold for inhibitor design against zinc-dependent enzymes including histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and carbonic anhydrases. The fused pyrazolo[1,5-a]pyridine core offers a rigid, planar surface recognition motif that can be further elaborated at the 2-, 5-, 6-, and 7-positions via palladium-catalyzed cross-coupling or electrophilic substitution . The compound's moderate LogP (0.45) and TPSA (66.63 Ų) are consistent with lead-like physicochemical space, and the low molecular weight (177.16 Da) provides ample room for fragment growth while remaining within drug-like boundaries . Because the hydroxamic acid ZBG is pre-installed, researchers avoid the synthetic complexity of introducing this functional group at a late stage—a common bottleneck in HDAC inhibitor synthesis where hydroxamic acid formation from ester or carboxylic acid precursors requires multi-step procedures with variable yields .

Scaffold-Hopping Medicinal Chemistry: Bioisosteric Replacement of Hydroxamic Acid-Containing Leads with a Conformationally Constrained Bicyclic Core

The pyrazolo[1,5-a]pyridine core represents a conformationally restricted bicyclic heteroaromatic scaffold that can serve as a bioisosteric replacement for indole, benzimidazole, or indazole cores in existing hydroxamic acid-based inhibitor series . The scaffold itself has been validated as a carboxylic acid bioisostere in the hDHODH inhibitor field (2-hydroxy series, MEDS433 IC₅₀ = 1.2 nM) and as a kinase hinge-binding motif (p38 kinase inhibitors) . By combining the scaffold with the N-hydroxy functionality, medicinal chemists can explore whether fused pyrazolopyridine-hydroxamic acid hybrids offer improved selectivity profiles compared to established phenyl-hydroxamic acid or indole-hydroxamic acid chemotypes, while maintaining the zinc-binding capability essential for target engagement .

Chemical Biology Probe Development: Bifunctional Molecules Combining Target-Recognition and Metal-Chelating Functionality

The compound's dual functionality—a rigid heterocyclic surface recognition element and a metal-chelating hydroxamic acid warhead—makes it suitable for developing chemical probes that require simultaneous target binding and metal coordination. Potential applications include PROTAC (Proteolysis Targeting Chimera) linker attachment via the pyridine ring for targeted degradation of metalloenzymes, and fluorescent probe conjugation for cellular imaging of zinc-dependent enzyme activity . The availability of the compound at 95% purity from commercial vendors (Leyan, Biosynth) enables rapid procurement for preliminary SAR exploration without requiring bespoke synthesis of the core scaffold . However, researchers must independently validate biological activity, as no published target engagement data exist for this specific compound .

Synthetic Intermediate for Diversified Hydroxamic Acid Library Construction via Amide Coupling and C–H Functionalization

The compound serves as a late-stage diversification intermediate where the pyrazolo[1,5-a]pyridine core can be further functionalized without disturbing the pre-formed hydroxamic acid group. The pyridine ring positions (C-5, C-6, C-7) are amenable to electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions . This contrasts with synthetic routes where hydroxamic acid installation is performed as the final step from a carboxylic acid or ester precursor, which can be incompatible with certain functional groups or require protecting group strategies . The compound's single rotatable bond (the C3–carboxamide linkage) maintains a rigid core geometry during derivatization, which is advantageous for structure-based drug design where conformational predictability is desired .

Quote Request

Request a Quote for N-Hydroxypyrazolo[1,5-a]pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.